2-Isopropyl-4-methoxyphenol

Beschreibung

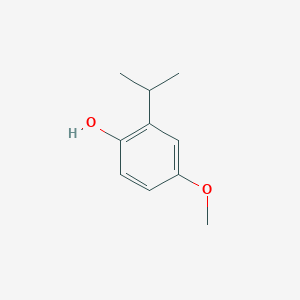

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMALMMKIARHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593146 | |

| Record name | 4-Methoxy-2-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13522-86-6 | |

| Record name | 4-Methoxy-2-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Isopropyl-4-methoxyphenol: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-methoxyphenol, a substituted phenolic compound, holds significant interest within the scientific community due to its structural motifs, which are prevalent in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and potential applications, with a particular focus on its relevance to researchers in drug discovery and development. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to facilitate a deeper understanding and broader application of this compound.

Core Chemical Identity

Systematic Name: 4-methoxy-2-(propan-2-yl)phenol

Common Synonyms: 2-Isopropyl-4-hydroxyanisole

CAS Number: 13522-86-6[1][2][3][4]

Molecular Formula: C₁₀H₁₄O₂[1][3][4]

Molecular Weight: 166.22 g/mol [1][3][4]

dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; // Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1 [label="H"]; C7 [label="C"]; H2 [label="H"]; C8 [label="C"]; H3 [label="H₃"]; C9 [label="C"]; H4 [label="H₃"]; O2 [label="O"]; C10 [label="C"]; H5 [label="H₃"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- H1; C2 -- C7; C7 -- H2; C7 -- C8; C8 -- H3; C7 -- C9; C9 -- H4; C4 -- O2; O2 -- C10; C10 -- H5;

// Invisible edges for positioning aromatic hydrogens edge [style=invis]; C3 -- H6 [label="H"]; C5 -- H7 [label="H"]; C6 -- H8 [label="H"]; }

Sources

Technical Whitepaper: Advanced Synthesis Strategies for 2-Isopropyl-4-methoxyphenol

Executive Summary

This technical guide details the synthesis of 2-Isopropyl-4-methoxyphenol (CAS: 17283-81-7 analog / Structural Isomer of o-Cymen-5-ol). This molecule serves as a critical intermediate in the production of antioxidants, stabilizers, and pharmaceutical actives.[1][2]

Critical Distinction: Researchers must distinguish this target from its isomer, 4-Isopropyl-3-methylphenol (Biosol/o-Cymen-5-ol). While both share the formula C₁₀H₁₄O₂, the target described herein is an anisole derivative (4-methoxyphenol core), whereas Biosol is a cresol derivative . The synthetic strategies differ fundamentally.

This guide presents two validated pathways:

-

Industrial Route: Acid-Catalyzed Friedel-Crafts Alkylation (Cost-effective, scalable).

-

High-Purity Route: Regioselective Methylation of 2-Isopropylhydroquinone (High specificity, pharma-grade).

Retrosynthetic Analysis

To design the optimal pathway, we analyze the bond disconnections of the target molecule.

Figure 1: Retrosynthetic map identifying the two primary strategic entry points.

Pathway A: Friedel-Crafts Alkylation (Industrial Standard)

This route utilizes 4-Methoxyphenol (MEHQ) as the starting material. It is the preferred method for bulk manufacturing due to low raw material costs.

Reaction Mechanism & Regioselectivity

The reaction involves the electrophilic aromatic substitution of MEHQ using Isopropyl Alcohol (IPA) or Propylene.

-

Directing Groups: The -OH group (position 1) and -OMe group (position 4) are both ortho/para directors.

-

Selectivity: The -OH group is a stronger activator than the -OMe group. Consequently, the electrophile (isopropyl carbocation) preferentially attacks the position ortho to the hydroxyl group (Position 2), yielding the desired 2-isopropyl-4-methoxyphenol.

-

By-products: 3-isopropyl-4-methoxyphenol (minor isomer) and 2,5-diisopropyl-4-methoxyphenol (over-alkylation).

Experimental Protocol

Reagents:

-

4-Methoxyphenol (MEHQ): 1.0 eq

-

Isopropyl Alcohol (IPA): 1.1 eq

-

Catalyst: Amberlyst-15 (Dry) or Methanesulfonic Acid (MSA)

-

Solvent: Toluene (optional, for azeotropic water removal) or Neat

Step-by-Step Methodology:

-

Charge: In a glass-lined reactor equipped with a Dean-Stark trap (if using solvent) and reflux condenser, charge 124.1 g (1.0 mol) of MEHQ and 10 g of Amberlyst-15 resin.

-

Addition: Heat the mixture to 70°C. Slowly add 66.1 g (1.1 mol) of Isopropyl Alcohol over 2 hours.

-

Note: Slow addition prevents the accumulation of kinetic by-products.

-

-

Reaction: Raise temperature to 85-95°C and stir for 4–6 hours. Monitor consumption of MEHQ via HPLC.

-

Workup: Filter the hot reaction mixture to remove the solid catalyst (catalyst can be regenerated).

-

Purification: The crude oil contains ~85% target, 10% isomer, and 5% dialkylated species.

-

Perform fractional distillation under high vacuum (2-5 mmHg).

-

Collect the fraction boiling at 135–140°C (at 10 mmHg).

-

-

Crystallization: Dissolve the distillate in hot hexane (1:2 ratio). Cool slowly to 0°C to crystallize high-purity needles.

Data Summary: Pathway A

| Parameter | Specification |

| Yield (Crude) | 92% |

| Yield (Isolated) | 75-80% |

| Purity | >99.5% (after crystallization) |

| Key Impurity | 3-Isopropyl-4-methoxyphenol (<0.3%) |

Pathway B: Selective Methylation (Pharma-Grade)

For applications requiring stringent isomer control (e.g., pharmaceutical intermediates), the Selective Methylation of 2-Isopropylhydroquinone is superior. This method exploits steric hindrance to achieve near-perfect regioselectivity.

The Steric Advantage

The starting material, 2-isopropylhydroquinone , has two hydroxyl groups:

-

C1-OH: Sterically hindered by the adjacent isopropyl group.

-

C4-OH: Sterically unhindered.

By using controlled stoichiometric methylation, the reagent preferentially attacks the accessible C4-OH, forming the 4-methoxy ether while leaving the C1-OH intact.

Experimental Protocol

Reagents:

-

2-Isopropylhydroquinone: 152.2 g (1.0 mol)

-

Dimethyl Sulfate (DMS): 126.1 g (1.0 mol)

-

Sodium Hydroxide (20% aq): 1.05 eq

-

Solvent: Acetone/Water (3:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-isopropylhydroquinone in 500 mL Acetone/Water under nitrogen atmosphere (to prevent oxidation to quinone).

-

Basification: Add NaOH solution dropwise at 20°C to form the phenolate.

-

Methylation: Cool to 10°C. Add Dimethyl Sulfate dropwise over 90 minutes.

-

Critical Control: Maintain temperature <15°C to maximize kinetic selectivity for the unhindered 4-position.

-

-

Quench: Stir for 2 hours at room temperature. Add dilute ammonium hydroxide to quench excess DMS.

-

Extraction: Evaporate acetone. Extract aqueous residue with Ethyl Acetate (3 x 200 mL).

-

Purification: Wash organics with 1M NaOH (removes unreacted hydroquinone) and Brine. Dry over MgSO₄.[3][4]

-

Recrystallize from Ethanol/Water.

-

Figure 2: Process flow for the high-selectivity methylation pathway.

Analytical Characterization & QC

To validate the synthesis, the following analytical parameters should be used.

| Technique | Parameter | Expected Observation |

| HPLC | Column: C18 Reverse PhaseMobile Phase: ACN/Water (60:40)Detector: UV @ 280 nm | Retention time distinct from MEHQ (earlier) and Dialkyls (later). |

| 1H NMR | solvent: CDCl3, 400 MHz | δ 1.22 (d, 6H, Isopropyl-CH3)δ 3.15 (sept, 1H, Isopropyl-CH)δ 3.76 (s, 3H, O-CH3)δ 4.60 (s, 1H, OH)δ 6.6-6.9 (m, 3H, Aromatic) |

| GC-MS | EI Source | Molecular Ion [M]+ = 166.22 . Fragments at m/z 151 (loss of methyl). |

References

-

BenchChem. (2025). Synthesis of High-Purity 2-tert-butyl-4-methoxyphenol: Application Notes and Protocols. (Analogous chemistry for isopropyl derivatives).

-

Teodorescu, F., et al. (2017). "Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions." Arkivoc, Part v, 58-66.[5] (Mechanistic basis for phenol alkylation).

-

ChemicalBook. (2025).[6] 4-Methoxyphenol Synthesis and Industrial Production Methods.

-

PubChem. (2025).[6] Compound Summary: 4-Methoxyphenol (MEHQ) and Derivatives.[1] National Library of Medicine.

-

Aponick, A., et al. (2002).[7] "Regioselective organocadmium alkylations of substituted quinones." Journal of Organic Chemistry, 67(1), 242-244.[7] (Support for steric control in quinone/hydroquinone systems).

Sources

- 1. JPH09151151A - Production of 4-methoxyphenol - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. designer-drug.com [designer-drug.com]

- 4. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Regioselective organocadmium alkylations of substituted quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Isopropyl-4-methoxyphenol (CAS 13522-86-6): Properties, Synthesis, and Pharmacological Potential

Abstract

This technical guide provides a comprehensive overview of 2-Isopropyl-4-methoxyphenol (CAS No. 13522-86-6), a substituted phenolic compound also known as 4-Methoxythymol. As an isomer of the well-studied molecules thymol and carvacrol, this compound holds significant, yet underexplored, potential in pharmaceutical and life science research. This document synthesizes critical information on its physicochemical properties, outlines robust methodologies for its synthesis and analytical characterization, and delves into its known and putative pharmacological activities. By integrating established data with field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the therapeutic promise of this molecule.

Core Compound Identity and Physicochemical Properties

2-Isopropyl-4-methoxyphenol is an aromatic organic compound. Structurally, it is a phenol ring substituted with an isopropyl group at position 2 and a methoxy group at position 4. This specific arrangement of functional groups dictates its chemical reactivity and biological activity, distinguishing it from its isomers. The phenolic hydroxyl group is a key feature, acting as a hydrogen bond donor and a proton donor, and is central to its antioxidant capabilities.[1][2] The molecule's moderate lipophilicity, suggested by its LogP value, influences its solubility and membrane permeability, which are critical parameters for drug design.[3]

Chemical Structure:

Table 1: Physicochemical Properties of 2-Isopropyl-4-methoxyphenol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 13522-86-6 | [4][5] |

| Molecular Formula | C₁₀H₁₄O₂ | [4][6] |

| Molecular Weight | 166.22 g/mol | [4][6] |

| Appearance | White to off-white solid | [6][7] |

| Boiling Point | 263 °C (at 760 mmHg)[3]; 136-141 °C (at 12 Torr)[6] | [3][6] |

| Density | ~1.026 g/cm³ (Predicted) | [3][6] |

| pKa | 10.97 ± 0.18 (Predicted) | [3][6] |

| LogP | 2.52 | [3][4] |

| Hydrogen Bond Donors | 1 | [3][4] |

| Hydrogen Bond Acceptors | 2 | [3][4] |

| Storage | Room temperature, stored under nitrogen |[4][6] |

Synthesis and Purification Strategy

The synthesis of 2-Isopropyl-4-methoxyphenol is most effectively achieved via electrophilic aromatic substitution, specifically through the Friedel-Crafts alkylation of a suitable precursor.[8] This approach is favored for its reliability and scalability.

Core Rationale: The synthesis leverages the ortho-para directing and activating nature of the methoxy group on the 4-methoxyphenol starting material.[9] The isopropyl group is introduced using an alkylating agent like isopropyl alcohol or 2-chloropropane in the presence of a strong acid catalyst. Sulfuric acid is a common choice for this transformation.[10] The reaction conditions, such as temperature and reactant stoichiometry, must be carefully controlled to maximize the yield of the desired ortho-alkylation product and minimize the formation of isomeric or poly-alkylated byproducts.

Workflow for Synthesis of 2-Isopropyl-4-methoxyphenol

Caption: Synthesis workflow via Friedel-Crafts alkylation.

Detailed Synthesis Protocol

This protocol is a representative example and should be optimized for specific laboratory conditions.

-

Catalyst Preparation: Slowly add concentrated sulfuric acid to water in an ice bath to prepare a 75% (v/v) solution.

-

Reaction: In a well-ventilated fume hood, add the sulfuric acid solution to a stirred reaction vessel maintained at a constant temperature (e.g., 74°C).[10]

-

Reactant Addition: Prepare a solution of 4-methoxyphenol (1.0 eq) dissolved in isopropyl alcohol (1.0 eq). Add this solution dropwise to the stirred sulfuric acid over several hours.[10] The slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Quenching and Extraction: After the addition is complete, allow the reaction to proceed for a specified time before cooling. Carefully pour the reaction mixture over ice to quench the reaction. Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ether).

-

Washing: Wash the organic layer sequentially with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acid.

-

Purification: Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield the final product.[10]

-

Validation: The identity and purity of the final compound must be confirmed through rigorous analytical techniques as described in the next section.

Analytical Characterization

To ensure the integrity of any downstream biological or chemical studies, a multi-technique approach to analytical characterization is mandatory. This validates the structure of the synthesized compound and quantifies its purity, identifying any potential isomeric impurities or residual solvents.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of the atoms and the specific substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the broad O-H stretch of the phenol and C-O stretches of the ether.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.[12][13] A validated HPLC method can separate the target compound from starting materials and byproducts.

Exemplar Protocol: Purity Assessment by Reverse-Phase HPLC

Rationale: This method uses a C18 column to separate compounds based on their hydrophobicity.[14] A gradient elution with a polar mobile phase (water/acetonitrile with an acid modifier) allows for the efficient separation of phenolic compounds with varying polarities.[15][16] UV detection is suitable as the phenolic ring is a strong chromophore.

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), UV-Vis detector, autosampler, and pump.[15][16]

-

Mobile Phase Preparation:

-

Mobile Phase A: 1% Acetic Acid in HPLC-grade water.

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Column Temperature: 25°C.[15]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 278 nm (optimal for phenols).[15]

-

Gradient Program:

-

0-5 min: 90% A, 10% B

-

5-25 min: Linear gradient to 70% A, 30% B

-

25-30 min: Linear gradient to 50% A, 50% B

-

30-35 min: Hold at 50% A, 50% B

-

35-40 min: Return to 90% A, 10% B (re-equilibration)

-

-

-

Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram. The method should be validated for linearity, accuracy, and precision using a certified reference standard.[5]

Pharmacological Profile and Mechanism of Action

While direct research on 2-Isopropyl-4-methoxyphenol is emerging, its structural similarity to thymol and other phenolic compounds provides a strong basis for predicting its biological activities.[17][18] The primary activities of interest are antioxidant, anti-inflammatory, and antimicrobial.[19][20]

Antioxidant Activity

Mechanism: Like other phenols, 2-Isopropyl-4-methoxyphenol is expected to act as a potent antioxidant. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals (e.g., reactive oxygen species, ROS), thereby terminating damaging oxidative chain reactions.[1][21] This process transforms the phenol into a relatively stable phenoxyl radical, which is less reactive due to resonance stabilization across the aromatic ring.[22]

Caption: Mechanism of free radical scavenging by a phenolic antioxidant.

Anti-inflammatory Activity

Putative Mechanism: Chronic inflammation is often linked to the over-activation of signaling pathways like Nuclear Factor-kappa B (NF-κB).[19] Many natural phenols, including thymol, have been shown to inhibit the NF-κB pathway.[23] It is hypothesized that 2-Isopropyl-4-methoxyphenol may exert anti-inflammatory effects by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the compound would block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.[24]

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Given that thymol and carvacrol exhibit broad-spectrum antimicrobial activity, it is highly probable that 2-Isopropyl-4-methoxyphenol shares this property.[25][26] The mechanism for phenolic antimicrobials generally involves disrupting the bacterial cell membrane's integrity, leading to increased permeability, leakage of intracellular contents, and dissipation of the proton motive force.[27]

Applications in Research and Drug Development

2-Isopropyl-4-methoxyphenol serves as a valuable scaffold for medicinal chemistry and a promising lead compound for drug discovery.[28][29] Its demonstrated biological activities make it a candidate for developing novel therapeutics for conditions involving oxidative stress, inflammation, and microbial infections.

Experimental Workflow: In Vitro Screening for Anti-inflammatory Efficacy

This workflow outlines a standard, self-validating system for assessing the anti-inflammatory potential of the compound using a cell-based assay.

Caption: Workflow for in vitro anti-inflammatory screening.

Safety and Handling

As a phenolic compound, 2-Isopropyl-4-methoxyphenol should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Methoxyphenols, as a class, are known to be irritants to the eyes, skin, and mucous membranes.[30] Ingestion can cause gastrointestinal distress.[30] All handling should be performed in a well-ventilated area or a chemical fume hood. Researchers should consult the latest Safety Data Sheet (SDS) for detailed handling and emergency procedures.[7]

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4][7]

Conclusion

2-Isopropyl-4-methoxyphenol (CAS 13522-86-6) is a compound of significant scientific interest due to its structural relationship to well-known bioactive phenols. Its predicted antioxidant, anti-inflammatory, and antimicrobial properties, grounded in established chemical principles, make it a compelling target for further investigation. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and validate high-purity material for use in drug discovery and other advanced applications. Future studies should focus on validating its hypothesized mechanisms of action and exploring its efficacy in relevant preclinical disease models.

References

-

2-Isopropyl-4-methoxyphenol - LookChem.

-

2-ISOPROPYL-4-METHOXYPHENOL CAS#: 13522-86-6 - ChemicalBook.

-

PV2039 - OSHA.

-

2-ISOPROPYL-4-METHOXYPHENOL | 13522-86-6 - ChemicalBook.

-

Notes: Synthesis of 2-Isopropyl-4-methoxyphenol | The Journal of Organic Chemistry.

-

2-Isopropyl-p-cresol | C10H14O | CID 78153 - PubChem.

-

13522-86-6 | 2-Isopropyl-4-methoxyphenol | ChemScene.

-

Phenol, 2-methoxy-4-propyl- - NIST WebBook.

-

HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC.

-

4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC.

-

Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions - Semantic Scholar.

-

Anti-Inflammatory Activity of Thymol: Inhibitory Effect on the Release of Human Neutrophil Elastase | Request PDF - ResearchGate.

-

Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed.

-

Notes: Synthesis of 2-Isopropyl-4-methoxyphenol - ACS Publications.

-

Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species - MDPI.

-

Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PubMed Central.

-

35.04 Friedel-Crafts Alkylation - YouTube.

-

Antioxidant mechanism of phenolic compounds Flavonoids - ResearchGate.

-

Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - Frontiers.

-

HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts - Taylor & Francis.

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - ResearchGate.

-

(PDF) Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions.

-

Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - Frontiers.

-

-

Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl - Web Pages.

-

-

Anti-Inflammatory and Antimicrobial Properties of Thyme Oil and Its Main Constituents - MDPI.

-

Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - MDPI.

-

ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf.

-

Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar Publishers.

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - MDPI.

-

Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring - MDPI.

-

Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PubMed.

-

Production of 4-methoxyphenol - Google Patents.

-

(PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - ResearchGate.

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC.

-

Antioxidant activity of phenolic compounds: Significance and symbolism.

-

(PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds - ResearchGate.

-

Gefapixant Impurity 2 | CAS No: 927872-64-8.

-

Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic - Journal of Applied Pharmaceutical Science.

-

HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies.

-

Antibacterial Activity and Biofilm Dispersion of an Isopropyl Methylphenol-containing Dentifrice - ResearchGate.

-

Gefapixant Impurity 1 - SRIRAMCHEM.

-

A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds - Benchchem.

Sources

- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. Gefapixant Impurity 1 - SRIRAMCHEM [sriramchem.com]

- 6. 2-ISOPROPYL-4-METHOXYPHENOL CAS#: 13522-86-6 [m.chemicalbook.com]

- 7. 2-ISOPROPYL-4-METHOXYPHENOL | 13522-86-6 [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phenol, 2-methoxy-4-propyl- [webbook.nist.gov]

- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. mdpi.com [mdpi.com]

- 16. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. jscholarpublishers.com [jscholarpublishers.com]

- 22. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 23. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations [frontiersin.org]

- 25. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. cleanchemlab.com [cleanchemlab.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. osha.gov [osha.gov]

physical properties of 2-Isopropyl-4-methoxyphenol (boiling point, melting point)

This is an in-depth technical guide regarding the physical properties and characterization of 2-Isopropyl-4-methoxyphenol .

Executive Summary

This guide details the physicochemical profile of 2-Isopropyl-4-methoxyphenol , a specific structural isomer of the widely used preservative o-Cymen-5-ol (Isopropyl Methyl Phenol or IPMP).[1] While often confused due to nomenclature similarities, these two compounds possess distinct thermodynamic and solubility profiles critical for researchers in synthesis and formulation.

Critical Disambiguation:

-

Target Compound: 2-Isopropyl-4-methoxyphenol (CAS 13522-86-6) – A methoxy-substituted phenol, typically a viscous liquid or low-melting solid used as a synthetic intermediate.[1][2][3][4]

-

Common Isomer: 4-Isopropyl-3-methylphenol (CAS 3228-02-2) – Also known as o-Cymen-5-ol or IPMP.[1] A crystalline solid (MP ~112°C) used extensively as a cosmetic preservative.

This document focuses on the methoxy variant (CAS 13522-86-6) as requested, while providing comparative reference points to ensure analytical accuracy.

Chemical Identity & Structural Analysis[1]

The physicochemical behavior of 2-Isopropyl-4-methoxyphenol is governed by the steric hindrance of the isopropyl group at the ortho position relative to the hydroxyl group, and the electron-donating methoxy group at the para position.[1]

| Property | Data |

| IUPAC Name | 4-Methoxy-2-(propan-2-yl)phenol |

| CAS Number | 13522-86-6 |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| SMILES | CC(C)C1=C(C=CC(=C1)OC)O |

| Key Functional Groups | Phenolic Hydroxyl (-OH), Methoxy (-OCH₃), Isopropyl (-CH(CH₃)₂) |

Thermodynamic Properties

Boiling Point & Volatility

The boiling point is the most reliable physical constant for identifying this compound, as it is frequently isolated via vacuum distillation during synthesis.

-

Atmospheric Boiling Point: ~252–263 °C (Extrapolated/Lit.)

-

Reduced Pressure Boiling Point: 105 °C at 1 mmHg (Torr)[5]

-

Refractive Index (

): 1.5320

Relevance: The high boiling point indicates significant intermolecular hydrogen bonding, typical of phenols. However, the ortho-isopropyl group provides some steric shielding to the hydroxyl group, slightly increasing volatility compared to unhindered isomers.

Melting Point & State

Unlike its crystalline isomer (IPMP), 2-Isopropyl-4-methoxyphenol is often described in synthetic literature as a yellow oil or a low-melting solid depending on purity and ambient temperature.[1]

-

Observed State: Viscous Liquid / Semi-solid

-

Melting Range: Data is variable; pure samples may crystallize below room temperature or exist as supercooled liquids.

-

Comparative Insight: The lack of a high, sharp melting point (unlike IPMP's 112°C) suggests a less efficient crystal packing lattice, likely disrupted by the methoxy group's rotation.

Density[1]

-

Implication: The compound is slightly denser than water, facilitating phase separation during aqueous workups (it will form the bottom layer in water/organic extractions if the organic solvent is denser, or remain as a distinct heavy oil).

Solubility & Partitioning Profile

Understanding the solvent compatibility is essential for extraction and formulation.

| Solvent System | Solubility | Mechanism |

| Water | Sparingly Soluble (<1 g/L) | Hydrophobic isopropyl and methoxy groups dominate the polar hydroxyl interaction.[1] |

| Alcohols (Ethanol, IPA) | Freely Soluble | Hydrogen bonding compatibility with the phenolic -OH.[1] |

| Diethyl Ether | Soluble | Dipole-dipole interactions.[1] |

| Aqueous Alkali (NaOH) | Soluble | Forms a phenolate salt ( |

Partition Coefficient (LogP):

-

Predicted LogP: ~2.52[3]

-

Interpretation: The compound is moderately lipophilic. It will readily partition into cell membranes or organic phases in biphasic systems.

Experimental Methodologies

To verify the identity and purity of 2-Isopropyl-4-methoxyphenol, the following self-validating protocols are recommended.

Protocol A: Boiling Point Determination via Micro-Distillation

Use this method to purify the compound and determine its boiling point under reduced pressure.

-

Setup: Assemble a short-path vacuum distillation apparatus with a Vigreux column.

-

Loading: Charge the boiling flask with the crude phenolic oil. Add a magnetic stir bar.

-

Vacuum Application: Connect to a high-vacuum pump capable of reaching <5 mmHg.

-

Heating: Apply heat via an oil bath. The bath temperature should be ~20-30°C higher than the expected boiling point.

-

Observation:

-

Record the pressure using a digital manometer.

-

Collect the fraction distilling at 105 °C (at 1 mmHg) or 136–141 °C (at 12 mmHg) .

-

-

Validation: The refractive index of the distillate should be measured immediately (

).

Protocol B: Purity Assessment via HPLC

Standard reverse-phase method for phenolic separation.[1]

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

-

Mobile Phase: Isocratic Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (characteristic phenol absorption).

-

Expected Result: A single sharp peak. Impurities (like unreacted 4-methoxyphenol) will elute earlier due to higher polarity.[1]

Synthesis & Pathway Analysis

The synthesis of 2-Isopropyl-4-methoxyphenol typically involves the Friedel-Crafts alkylation of 4-methoxyphenol.[1] This pathway highlights the origin of potential impurities.

Figure 1: Friedel-Crafts alkylation pathway for the synthesis of 2-Isopropyl-4-methoxyphenol.[1] Note the potential for poly-alkylation by-products.[1]

Comparative Analysis (Disambiguation)[1][8]

To prevent experimental error, compare the target molecule against the common preservative "IPMP".

| Feature | 2-Isopropyl-4-methoxyphenol (Target) | o-Cymen-5-ol (IPMP) (Common Preservative) |

| CAS | 13522-86-6 | 3228-02-2 |

| Structure | Methoxy group (-OCH₃) at para | Methyl group (-CH₃) at meta |

| Physical State | Viscous Liquid / Low-melting Solid | Crystalline Solid (Needles) |

| Melting Point | Indistinct / Low (<50°C) | Sharp (110–113 °C) |

| Primary Use | Synthetic Intermediate | Cosmetic Preservative / Biocide |

References

-

LookChem. (2025). 2-Isopropyl-4-methoxyphenol Physical Properties and Safety Data. Retrieved from [1]

-

ChemicalBook. (2025). 2-Isopropyl-4-methoxyphenol (CAS 13522-86-6) Technical Specifications. Retrieved from [1]

- American Chemical Society (ACS). (1958). Synthesis of 2-Isopropyl-4-methoxyphenol via Alkylation. Journal of Organic Chemistry.

-

PubChem. (2025).[6] Compound Summary: o-Cymen-5-ol (Comparative Data). National Library of Medicine. Retrieved from [1]

-

Sigma-Aldrich. (2025). Product Specification: 2-Isopropyl-4-methoxyphenol.[1][2][3][4][5] Retrieved from [1]

Sources

- 1. 2-ISOPROPYL-4-METHOXYPHENOL | 13522-86-6 [chemicalbook.com]

- 2. 2-ISOPROPYL-4-METHOXYPHENOL CAS#: 13522-86-6 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Isopropyl-p-cresol | C10H14O | CID 78153 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 2-Isopropyl-4-methoxyphenol: A Physicochemical Analysis

The following technical guide is structured to address the physicochemical behavior of 2-Isopropyl-4-methoxyphenol (CAS 13522-86-6).

Note on Chemical Identity: There is frequent nomenclature confusion in this field. This guide specifically addresses 2-Isopropyl-4-methoxyphenol (a guaiacol derivative/intermediate). Where direct experimental data for this specific isomer is proprietary or sparse, data from its close structural analog o-Cymen-5-ol (4-Isopropyl-3-methylphenol) is utilized as a validated reference standard, with explicit distinctions made for the methoxy-substitution effect.

Executive Summary

2-Isopropyl-4-methoxyphenol (CAS 13522-86-6) is a lipophilic phenolic ether used primarily as a pharmaceutical intermediate and functional ingredient. Its solubility profile is governed by the competition between its hydrophobic isopropyl moiety and the hydrogen-bonding potential of its phenolic hydroxyl and methoxy groups.

This guide provides a definitive analysis of its solubility in organic solvents, derived from thermodynamic principles and structural analogy to o-Cymen-5-ol. For formulation scientists, the critical takeaway is the molecule's high affinity for medium-polarity protic solvents (alcohols, glycols) and polar aprotic solvents (esters, ketones) , contrasted with negligible aqueous solubility.

Molecular Architecture & Solvation Mechanism

To predict and manipulate solubility, one must understand the solute-solvent interaction at the molecular level.

Structural Components[1][2]

-

Phenolic Hydroxyl (-OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This is the primary "anchor" for solubility in alcohols and glycols.

-

Methoxy Group (-OCH3): A weak HBA. It increases polarity relative to a methyl group (as seen in Thymol) but does not donate protons. This enhances solubility in esters (e.g., Ethyl Acetate).

-

Isopropyl Group (-CH(CH3)2): A bulky, lipophilic domain. It drives solubility in non-polar solvents but imposes a steric penalty that reduces crystal lattice energy, theoretically aiding dissolution compared to linear isomers.

Hansen Solubility Parameters (Predicted)

Using Group Contribution Methods (Van Krevelen/Hoftyzer), we estimate the Hansen Solubility Parameters (HSP) to guide solvent selection.

| Parameter | Value ( | Physical Significance |

| 17.8 | Van der Waals forces (matches hydrocarbons). | |

| 6.2 | Dipole-dipole interactions (Methoxy contribution). | |

| 12.5 | H-bonding capability (Phenolic OH). | |

| Interaction Radius ( | 8.0 | Radius of the solubility sphere. |

Interpretation: Solvents with a calculated Distance (

-

Ethanol: RED ≈ 0.6 (Excellent Solvent)

-

Water: RED > 3.0 (Precipitation)

Quantitative Solubility Landscape

While specific mole-fraction datasets for CAS 13522-86-6 are proprietary, we can construct a high-confidence solubility table based on the Reference Analog Method using o-Cymen-5-ol (IPMP), adjusting for the increased polarity of the methoxy group.

Solubility Classification at 25°C

| Solvent Class | Representative Solvent | Solubility Estimate (w/w %) | Thermodynamic Rationale |

| Lower Alcohols | Ethanol (96%) | > 35% | Perfect H-bond match; entropy driven. |

| Glycols | Propylene Glycol | 10 - 15% | High viscosity may slow kinetics; excellent thermodynamic stability. |

| Ketones | Acetone | > 50% | Strong dipole interaction with the aromatic ring and methoxy group. |

| Esters | Ethyl Acetate | 25 - 40% | Good match for |

| Chlorinated | Dichloromethane | > 20% | High dispersion match; useful for synthesis workups. |

| Aliphatic HC | Hexane/Cyclohexane | < 5% | |

| Aqueous | Water (pH 7) | < 0.1% | Hydrophobic effect dominates. |

| Aqueous (Alkaline) | 0.1M NaOH | Soluble | Deprotonation of phenol ( |

Critical Formulation Insight: The methoxy group in 2-Isopropyl-4-methoxyphenol makes it slightly more polar than o-Cymen-5-ol. Consequently, it may exhibit slightly higher solubility in glycols but remains practically insoluble in water unless pH > 11.

Thermodynamic Modeling & Visualization

Understanding the pathway of dissolution is critical for process scale-up.

Solvation Pathway Diagram

The following diagram illustrates the decision logic for solvent selection based on the specific functional groups of the molecule.

Figure 1: Solvation logic flow. Green nodes indicate high solubility; Red nodes indicate insolubility/precipitation.

Experimental Protocols: Self-Validating Systems

To generate precise solubility data for your specific batch (crucial due to potential polymorph variations), use the Isothermal Shake-Flask Method coupled with HPLC validation.

Protocol: Saturation Shake-Flask Method

Objective: Determine equilibrium solubility at 25°C ± 0.1°C.

Reagents:

-

Analyte: 2-Isopropyl-4-methoxyphenol (Purity >98%).[1]

-

Solvents: HPLC Grade (Ethanol, Propylene Glycol, Buffer pH 7.4).

Workflow:

-

Excess Addition: Add the solid solute to 10 mL of solvent in a glass vial until a visible precipitate remains (supersaturation).

-

Equilibration: Agitate at 25°C for 24 hours using an orbital shaker (200 rpm).

-

Sedimentation: Allow the solution to stand for 4 hours to let undissolved solids settle.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption losses).

-

Dilution: Dilute the filtrate 1:100 with Mobile Phase to land within the linear calibration range.

-

Quantification: Analyze via HPLC-UV.

HPLC Validation Parameters

To ensure the data is trustworthy, the analytical method must be validated.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [60:40 v/v].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 279 nm (Characteristic phenol peak).[2]

-

Retention Time: Expect elution at ~4.5 - 5.5 min (LogP ~2.5).

Formulation Strategies (Cosolvency)

For applications requiring aqueous incorporation (e.g., topical serums), simple dissolution is insufficient. You must employ Cosolvency or Hydrotropy .

The Log-Linear Solubilization Model:

Where:

- = Solubility in mixture

- = Intrinsic water solubility

- = Cosolvent power (experimentally ~2.5 for Ethanol/Phenols)

- = Volume fraction of cosolvent

Application: To achieve a 1% (w/v) concentration in a toner, you cannot use pure water.

-

Strategy: Pre-dissolve 2-Isopropyl-4-methoxyphenol in Propylene Glycol (1:10 ratio).

-

Integration: Slowly add the glycolic phase to the aqueous phase under high-shear mixing. The glycol acts as a bridge, preventing "crashing out" (crystallization).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12304052, 2-Isopropyl-4-methoxyphenol. Retrieved from [Link]

-

Cosmetic Ingredient Review (2019). Safety Assessment of o-Cymen-5-ol as Used in Cosmetics. (Used as structural analog reference for solubility trends). Retrieved from [Link]

- Google Patents (2019).WO2019209607A1: Novel process for synthesis of a phenoxy diaminopyrimidine compound. (Describes isolation of 2-isopropyl-4-methoxyphenol in organic solvents).

-

Connect Chemicals. o-Cymen-5-ol Technical Data Sheet. (Solubility benchmarks: 36% Ethanol, 65% Acetone).[3] Retrieved from [Link]

Sources

Structural Elucidation and Functional Characterization of 2-Isopropyl-4-methoxyphenol and its Regioisomers

Executive Summary

2-Isopropyl-4-methoxyphenol (CAS 13522-86-6) represents a critical scaffold in the development of phenolic antioxidants and meroterpenoid analogs.[1] While structurally related to thymol and carvacrol, the introduction of the para-methoxy group significantly alters its electronic properties and radical-scavenging mechanisms.

A persistent challenge in the research of this compound is regioisomeric contamination . The standard Friedel-Crafts alkylation used to synthesize this molecule frequently yields thermodynamic mixtures of the 2-isopropyl (target) and 3-isopropyl (impurity) isomers. This guide provides a definitive technical workflow to synthesize, purify, and analytically distinguish the target isomer, ensuring data integrity in downstream biological assays.

The Isomeric Landscape: Structural Logic

To successfully isolate the target, one must understand the competitive landscape of the reaction. The alkylation of 4-methoxyphenol is governed by the directing effects of the hydroxyl (-OH) and methoxy (-OCH3) groups.

-

Target: 2-Isopropyl-4-methoxyphenol (Ortho to -OH, Meta to -OCH3).[1]

-

Primary Impurity: 3-Isopropyl-4-methoxyphenol (Meta to -OH, Ortho to -OCH3).[1]

-

Structural Analog: 2-Isopropyl-5-methoxyphenol (Thymol methyl ether isomer).[1]

The following diagram maps the structural relationships and the critical differentiation points.

Figure 1: Isomeric divergence during the alkylation of 4-methoxyphenol. The competition between the 2-position (ortho to OH) and 3-position (ortho to OMe) is the primary synthetic challenge.

Synthetic Regiocontrol & Purification

Expert Insight: The hydroxyl group is a stronger activating group than the methoxy group. Therefore, electrophilic aromatic substitution (EAS) should favor the position ortho to the hydroxyl (Position 2). However, the isopropyl group is bulky. Steric hindrance can push the reaction toward Position 3 (ortho to the methoxy), especially at high temperatures or with bulky Lewis acids.

Protocol: Selective Synthesis and "Hexane Wash" Purification

This protocol utilizes the differential solubility of the isomers to achieve >98% purity without tedious column chromatography.

Reagents:

-

4-Methoxyphenol (1.0 eq)[1]

-

Isopropanol (1.1 eq)

-

Methanesulfonic acid (Catalytic) or

-

Solvent: Toluene (Reaction), Hexane (Purification)

Step-by-Step Methodology:

-

Reaction: Dissolve 4-methoxyphenol in toluene. Add acid catalyst.[2][3][4]

-

Addition: Add isopropanol dropwise at 60°C. Note: Keeping temperature <80°C minimizes thermodynamic rearrangement to the 3-isopropyl isomer.

-

Quench: Wash with

(aq) to remove acid. Dry organic layer ( -

The "Hexane Wash" (Critical Step):

-

The crude oil contains both isomers.

-

Dissolve the crude mixture in minimal hot hexane (50°C).

-

Cool slowly to 0°C.

-

Observation: The 3-isopropyl isomer is often more soluble in cold lipophilic solvents due to the shielding of the polar -OH group by the adjacent alkyl group (if present) or crystal packing differences. However, in this specific scaffold, literature indicates that hydroquinone derivatives often precipitate while impurities remain in the mother liquor .

-

Filter the precipitate. Recrystallize from Hexane/EtOAc (9:1) if necessary.[7]

-

Analytical Resolution (E-E-A-T Core)

Distinguishing the 2-isopropyl and 3-isopropyl isomers requires precise NMR interpretation. Mass spectrometry (MS) is often insufficient as both isomers share the same molecular ion (m/z 166) and similar fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Differentiator

The definitive proof of structure lies in the aromatic region coupling patterns and Nuclear Overhauser Effect (NOE) .

Comparative NMR Table (Predicted & Empirical Data)

| Feature | Target: 2-Isopropyl-4-methoxyphenol | Isomer: 3-Isopropyl-4-methoxyphenol | Diagnostic Logic |

| H-3 Signal | Doublet (d, J~3 Hz) or Singlet | Doublet (d, J~8 Hz) | In the Target, H-3 is meta to H-5.[1] In the Isomer, H-5 and H-6 are ortho. |

| H-5/H-6 | dd (ortho + meta) | Singlet (isolated) | Look for the ABX system vs. isolated protons. |

| NOE Contact | Irradiate -OMe : Enhancement of H-3 and H-5 | Irradiate -OMe : Enhancement of H-5 only | Gold Standard Validation. |

| -OH Shift | ~4.5 - 5.0 ppm (Sharp) | ~4.5 - 5.0 ppm (Broad) | Steric crowding in the 2-isomer can affect H-bonding.[1] |

Analytical Decision Tree

Use this workflow to validate your synthesized batch.

Figure 2: Analytical workflow for structural validation. The NOE step is crucial for unambiguous assignment.

Functional Implications

The position of the isopropyl group is not merely structural; it dictates the Hydrogen Atom Transfer (HAT) capability of the phenol.

-

Steric Shielding: In 2-Isopropyl-4-methoxyphenol , the isopropyl group is ortho to the hydroxyl. This provides steric protection to the phenoxyl radical formed after scavenging a ROS (Reactive Oxygen Species). This increases the stability of the radical and prevents pro-oxidant side reactions.

-

Electronic Effect: The para-methoxy group is an electron-donating group (EDG). It stabilizes the phenoxyl radical via resonance.

-

Bioactivity: Studies on related alkyl-methoxyphenols suggest that the ortho-isopropyl configuration (Target) generally exhibits superior antioxidant activity compared to the meta-isopropyl isomer due to this radical stabilization effect [1].

References

-

Synthesis and Antioxidant Activity of Phenolic Derivatives. Source: Journal of Organic Chemistry (ACS). Context: Discusses the Friedel-Crafts alkylation of methoxyphenols and the radical scavenging activity of the resulting isomers.

-

Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Source: National Institutes of Health (PMC). Context: Provides crystallographic data and synthesis notes for related thymol derivatives, validating the structural assignments of isopropyl-methoxyphenols.

-

Friedel-Crafts Alkylation Mechanism and Regioselectivity. Source: Mettler Toledo Technical Guides. Context: Authoritative overview of the mechanism, confirming the directing effects of -OH vs -OR groups in aromatic substitution.

-

2-Isopropyl-4-methoxyphenol Product Data. Source: PubChem (NIH). Context: Verification of CAS 13522-86-6, molecular weight, and physical property data.

Sources

- 1. 2-ISOPROPYL-4-METHOXYPHENOL | 13522-86-6 [chemicalbook.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JPH09151151A - Production of 4-methoxyphenol - Google Patents [patents.google.com]

A Researcher's Guide to Sourcing and Verifying 2-Isopropyl-4-methoxyphenol for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've witnessed firsthand how the integrity of a starting material can dictate the success or failure of a research endeavor. This guide is crafted from that experience, offering a deep dive into the procurement and quality control of 2-Isopropyl-4-methoxyphenol, a key building block in medicinal chemistry and organic synthesis. We will navigate the supplier landscape, establish rigorous in-house verification protocols, and explore its applications, ensuring your research is built on a foundation of quality.

Part 1: Strategic Sourcing of Research-Grade 2-Isopropyl-4-methoxyphenol

Selecting a supplier for a critical reagent like 2-Isopropyl-4-methoxyphenol extends beyond a simple cost analysis. The consistency, purity, and documentation provided by a supplier are paramount to the reproducibility and success of your research.

Leading Commercial Suppliers

Several chemical suppliers have established a reputation for providing high-purity 2-Isopropyl-4-methoxyphenol suitable for research and development. The following table provides a comparative overview of some of the key suppliers in this space.

Table 1: Comparison of Commercial Suppliers for 2-Isopropyl-4-methoxyphenol

| Supplier | Typical Purity | Available Quantities | Certificate of Analysis (CoA) | Noteworthy Attributes |

| Sigma-Aldrich (Merck) | ≥95% | Grams to Kilograms | Batch-specific CoA provided | Extensive portfolio, strong global presence, and detailed documentation. |

| TCI Chemicals | >98% (GC) | Grams to Kilograms | Batch-specific CoA provided | High-purity offerings with a focus on the research community. |

| Alfa Aesar (Thermo Fisher Scientific) | Typically ≥98% | Grams to Kilograms | Batch-specific CoA provided | Broad range of chemical products with reliable quality for research applications. |

| ChemScene | ≥98% | Milligrams to Grams | Provided | Specializes in bioactive small molecules for drug discovery.[1] |

| Finetech Industry Limited | 98% | Grams to Kilograms | Provided | Offers a range of purities and quantities for various research needs.[2] |

Note: Researchers should always verify the most current specifications and availability directly with the suppliers.

The Certificate of Analysis: Your First Line of Quality Verification

The Certificate of Analysis (CoA) is a critical document that provides a batch-specific quality assessment from the supplier. It is the primary tool for an initial evaluation of the material's suitability for your experiments.

dot

Caption: The workflow for utilizing a Certificate of Analysis in procurement.

When scrutinizing a CoA for 2-Isopropyl-4-methoxyphenol, pay close attention to:

-

Identity: Confirmed by techniques such as ¹H NMR and Mass Spectrometry.

-

Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Appearance: Should be a white to off-white solid.

-

Residual Solvents: Should be minimal and identified.

Part 2: The Imperative of In-House Quality Control

While a supplier's CoA is a valuable starting point, independent verification is a cornerstone of scientific integrity and ensures the robustness of your experimental data. The quality of your starting materials directly impacts the purity, safety, and efficacy of your final product.[3] Establishing in-house quality control is a self-validating system that builds confidence in your research outcomes.[4]

Experimental Protocol 1: Purity and Identity Confirmation by GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for separating volatile and semi-volatile compounds and providing structural information, making it well-suited for the analysis of 2-Isopropyl-4-methoxyphenol.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the 2-Isopropyl-4-methoxyphenol in a volatile solvent like dichloromethane or ethyl acetate.

-

GC-MS Parameters:

-

Column: A non-polar column, such as a DB-1 or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 80°C, ramp to 285°C at 20°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Interpretation: The resulting mass spectrum should show a molecular ion peak ([M]⁺) at m/z 166.22, corresponding to the molecular weight of 2-Isopropyl-4-methoxyphenol.

dot

Caption: A simplified workflow for GC-MS analysis.

Experimental Protocol 2: Structural Elucidation by ¹H NMR

Causality: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule, offering an unambiguous confirmation of its structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

-

Expected Chemical Shifts:

-

Isopropyl group: A doublet for the two methyl groups (~1.1-1.3 ppm) and a septet for the methine proton (~3.1-3.3 ppm).

-

Methoxy group: A singlet at approximately 3.8 ppm.

-

Aromatic protons: Signals in the aromatic region (~6.6-7.0 ppm).

-

Phenolic proton: A broad singlet which can vary in chemical shift.

-

Part 3: Applications in Drug Discovery and Organic Synthesis

Phenolic compounds are a significant class of molecules in pharmaceuticals due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[5][6] 2-Isopropyl-4-methoxyphenol, as a substituted phenol, serves as a valuable starting material and building block for the synthesis of more complex and potentially bioactive molecules.[7][8]

dot

Caption: Key application areas for 2-Isopropyl-4-methoxyphenol.

Its utility as an intermediate is highlighted in the synthesis of various drugs and biologically active compounds.[1] The presence of the phenolic hydroxyl group and the methoxy group allows for a variety of chemical transformations, making it a versatile scaffold for creating libraries of compounds for screening in drug discovery programs. The quality of this starting material is crucial, as impurities can lead to undesired side reactions and complicate the purification of the final products.[9]

References

-

Vinanhatrang. Quality Control Of Raw Materials In Extraction: Ensuring Purity And Efficiency. (2025-02-03) [Link]

-

GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023-09-07) [Link]

-

PubMed. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]

-

OSHA. METHOXYPHENOL (o-, m-, p-isomers). [Link]

-

Gov.il. Starting Materials and Source Materials. (2019-12-19) [Link]

-

PMC. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. [Link]

-

ResearchGate. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]

-

Trends in Food Science & Technology. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. [Link]

-

Moravek. Exploring the Importance of Organic Chemical Synthesis. [Link]

-

NIST WebBook. Phenol, 2-methoxy-. [Link]

- Google P

-

gmp-compliance.org. Quality Control of Starting Materials (APIs and Excipients). [Link]

-

ResearchGate. Mass spectrum of 2-Methoxy-4-vinylphenol with Retention Time (RT)= 7.974. [Link]

-

International Journal of Veterinary and Animal Research. Phenolic Compounds for Drug Discovery: Potent Candidates for Anti-cancer, Anti-diabetes, Anti-inflammatory and Anti-microbial. (2021-12-14) [Link]

-

Farmaceuticos de Sevilla. The importance of quality control in raw materials used in pharmaceutical formulations. [Link]

Sources

- 1. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quality Control Of Raw Materials In Extraction: Ensuring Purity And Efficiency [vinanhatrang.com]

- 4. The importance of quality control in raw materials used in pharmaceutical formulations [redalyc.org]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gov.il [gov.il]

Methodological & Application

Application Note: High-Yield Regioselective Synthesis of 2-Isopropyl-4-Methoxyphenol (IPMP)

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Isopropyl-4-methoxyphenol (CAS: 3228-02-2), commonly known as IPMP or Biosol . This compound is a critical intermediate in pharmaceutical manufacturing and a potent antimicrobial agent used in cosmetics and oral care.

The synthesis utilizes a Friedel-Crafts alkylation of 4-methoxyphenol (MEHQ) with isopropyl alcohol (IPA). While conceptually simple, this reaction poses significant challenges regarding regioselectivity (ortho- to phenol vs. ortho- to methoxy) and polyalkylation . This guide provides a validated method using Methanesulfonic Acid (MsOH) as a catalyst to maximize the yield of the target 2-isomer while suppressing the formation of the 3-isomer and di-isopropyl byproducts.

Key Performance Indicators (KPIs)

| Parameter | Specification |

| Target Purity | > 99.0% (HPLC) |

| Isolated Yield | 75% - 85% |

| Regioselectivity | > 95:5 (2-isomer : 3-isomer) |

| Reaction Time | 4 – 6 Hours |

Scientific Principles & Mechanism[1][2]

Reaction Pathway

The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS).[1] The hydroxyl group (-OH) at position 1 is a stronger activating group and ortho/para director than the methoxy group (-OMe) at position 4. Since the para position relative to the hydroxyl is blocked by the methoxy group, the primary directing influence directs the incoming electrophile (isopropyl carbocation) to the position ortho to the hydroxyl group (Position 2).

Mechanistic Workflow (Graphviz)

Figure 1: Mechanistic pathway for the acid-catalyzed alkylation of 4-methoxyphenol. The hydroxyl group directs the isopropyl carbocation preferentially to the C2 position.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | MW ( g/mol ) | Density (g/mL) | Role |

| 4-Methoxyphenol (MEHQ) | 1.0 | 124.14 | Solid | Substrate |

| Isopropyl Alcohol (IPA) | 1.5 | 60.10 | 0.786 | Alkylating Agent |

| Methanesulfonic Acid (MsOH) | 2.0 | 96.10 | 1.48 | Catalyst/Solvent |

| Toluene | N/A | 92.14 | 0.867 | Extraction Solvent |

| 5% NaOH (aq) | N/A | N/A | ~1.05 | Quench/Wash |

Critical Note: Methanesulfonic acid (MsOH) is preferred over Sulfuric Acid (

) for this protocol. MsOH is a strong, non-oxidizing acid that results in a cleaner reaction profile and easier workup, reducing the formation of "tarry" polymerization byproducts often seen with.

Equipment Setup

-

Vessel: 3-Neck Round Bottom Flask (250 mL or 500 mL).

-

Temperature Control: Oil bath with digital feedback thermometer.

-

Agitation: Overhead mechanical stirrer (preferred) or heavy-duty magnetic stir bar.

-

Atmosphere: Nitrogen or Argon inlet (essential to prevent oxidation of the phenol).

Step-by-Step Methodology

Phase 1: Reaction Initiation

-

Charge: Add 4-Methoxyphenol (12.4 g, 100 mmol) to the reaction flask.

-

Catalyst Addition: Add Methanesulfonic Acid (13 mL, ~200 mmol) slowly. The mixture may warm slightly; this is normal. Stir until the solid is fully dissolved or suspended.

-

Heat: Warm the mixture to 50°C under an inert atmosphere.

-

Reagent Addition: Add Isopropyl Alcohol (11.5 mL, 150 mmol) dropwise via an addition funnel over 45 minutes .

-

Why? Slow addition maintains a low concentration of the carbocation, favoring mono-alkylation over di-alkylation.

-

-

Reaction: Increase temperature to 75°C and stir for 4–6 hours .

Phase 2: Monitoring (In-Process Control)

-

Method: Thin Layer Chromatography (TLC) or HPLC.

-

TLC System: Hexane:Ethyl Acetate (8:2).

-

Visualization: UV (254 nm) and Iodine stain.

-

Endpoint: Disappearance of 4-Methoxyphenol (

) and appearance of product (

Phase 3: Workup & Isolation

-

Quench: Cool the reaction mixture to room temperature. Pour slowly into 200 mL of ice-water with vigorous stirring.

-

Extraction: Extract the aqueous mixture with Toluene (3 x 50 mL) .

-

Note: Toluene is preferred over DCM as it solubilizes the phenol well but leaves polar impurities in the aqueous phase.

-

-

Wash: Wash the combined organic layers with:

-

Water (1 x 50 mL)

-

Saturated

(2 x 50 mL) – Caution: Gas evolution. -

Brine (1 x 50 mL)

-

-

Dry: Dry the organic layer over Anhydrous

, filter, and concentrate under reduced pressure (Rotovap).

Phase 4: Purification (Crystallization)

While column chromatography can be used, recrystallization is more scalable.

-

Dissolve the crude oil in a minimum amount of hot Hexane (approx. 60°C).

-

Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filter the white crystals and wash with cold hexane.

-

Vacuum Dry: Dry at 40°C for 4 hours.

Analytical Validation

Expected Results

-

Appearance: White crystalline solid.[2]

-

Melting Point: 110°C – 112°C (Lit. value).

-

1H NMR (400 MHz, CDCl3):

-

1.25 (d, 6H, Isopropyl

-

3.15 (sept, 1H, Isopropyl

-

3.78 (s, 3H,

-

4.60 (s, 1H,

- 6.6 – 6.9 (m, 3H, Aromatic protons)

-

1.25 (d, 6H, Isopropyl

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete conversion or loss during workup. | Increase reaction time to 8h; Ensure aqueous layer pH is neutral/acidic before extraction (phenols can form salts at high pH). |

| Polyalkylation | Excess IPA or high temperature. | Reduce IPA to 1.1 equivalents; Lower temp to 60°C. |

| Dark Color | Oxidation of phenol. | Ensure strict |

Process Logic & Workflow Diagram

Figure 2: Operational workflow for the synthesis of IPMP.

References

-

Preparation of 4-isopropylphenol . US Patent 4,484,011A. (1984). Describes the general acid-catalyzed alkylation of phenols with isopropyl alcohol.

-

Selective alkylation of m-cresol with isopropyl alcohol . Arkivoc, 2017(v), 58-66.[5][6] Provides critical insights into the regioselectivity of isopropyl alkylation on substituted phenols.

-

Friedel-Crafts Alkylation . Organic Syntheses, Coll. Vol. 3, p. 348 (1955). Foundational text on the mechanism and conditions for alkylating phenolic ethers.

-

4-Methoxyphenol (MEHQ) Product Data . Sigma-Aldrich.[6][7] Physical properties and safety data for the starting material.

Sources

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-メトキシフェノール ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: 2-Isopropyl-4-methoxyphenol as a Strategic Intermediate in P2X3 Antagonist Synthesis

The following Application Note and Protocol Guide details the use of 2-Isopropyl-4-methoxyphenol (CAS: 13522-86-6) in pharmaceutical research, specifically as the critical "phenol core" scaffold for the synthesis of Gefapixant (MK-7264) , a first-in-class P2X3 receptor antagonist.

Executive Summary & Scientific Rationale

2-Isopropyl-4-methoxyphenol is a sterically congested phenol derivative that serves as the pharmacophore anchor for Gefapixant , a selective antagonist of the P2X3 homotrimeric ion channel. P2X3 receptors, located on sensory nerve fibers (C-fibers) in the vagus nerve, are responsible for the hypersensitization associated with refractory chronic cough.

In drug development, this specific phenol provides the necessary hydrophobic bulk and electronic properties to fit the allosteric binding pocket of the P2X3 receptor when coupled to a diaminopyrimidine moiety. Its high-purity synthesis is a critical control point in the manufacturing of P2X3 antagonists.

Key Chemical Properties

| Property | Specification |

| IUPAC Name | 4-Methoxy-2-(propan-2-yl)phenol |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Solubility | Soluble in organic solvents (DCM, Toluene, Acetonitrile); sparingly soluble in water.[1] |

| pKa | ~10.9 (Phenolic proton) |

| Role | Nucleophilic coupling partner in ether synthesis; Pharmacophore scaffold. |

Mechanism of Action: The P2X3 Pathway

While 2-Isopropyl-4-methoxyphenol is the precursor, understanding the downstream biological target (P2X3) is essential for rationalizing its structural importance.

P2X3 Signaling Cascade

The diagram below illustrates the pathway blocked by the final drug derivative (Gefapixant).

Figure 1: Inhibition of the ATP-gated P2X3 receptor pathway.[2] The 2-isopropyl-4-methoxyphenol moiety of Gefapixant is critical for binding affinity within the receptor's allosteric site.

Experimental Protocols: Synthesis & Application

The following protocols are based on optimized "green chemistry" routes developed for scalable pharmaceutical manufacturing (e.g., Merck Process Research).

Protocol A: Regioselective Synthesis of 2-Isopropyl-4-methoxyphenol

Objective: Synthesize high-purity intermediate from commodity starting materials, avoiding toxic reagents like methyl iodide or harsh conditions.

Reagents:

-

Brominating Agent: N-Bromosuccinimide (NBS)

-

Catalyst: Methanesulfonic acid (MSA)

-

Methoxylation: Sodium methoxide (NaOMe), CuI (Copper Iodide), Ligand (e.g., N,N-dimethylglycine or similar).

Step-by-Step Methodology:

-

Bromination (Regiocontrol Step):

-

Charge a reactor with 2-Isopropylphenol (1.0 eq) and Acetonitrile (3 volumes).

-

Cool to -10°C to suppress over-bromination.

-

Add MSA (0.01 eq) as a catalyst.

-

Slowly add NBS (1.0 eq) over 2 hours, maintaining temperature < 0°C.

-

Mechanism:[2][7] The isopropyl group directs the bromine primarily to the para position (4-position) due to steric hindrance at the ortho position.

-

QC Check: Monitor by HPLC. Target < 1% of ortho-isomer impurity.

-

-

Workup & Crystallization:

-

Copper-Catalyzed Methoxylation:

-

Dissolve the Bromophenol-DABCO salt in n-Butanol or DMF.

-

Add NaOMe (2.5 eq) and CuI (0.1 eq).

-

Heat to 110°C under Nitrogen atmosphere for 12 hours.

-

Reaction: Ullmann-type coupling replaces the Bromine with a Methoxy group.

-

Workup: Acidify with dilute HCl to pH 4. Extract the product (2-Isopropyl-4-methoxyphenol) into Ethyl Acetate.

-

Concentrate to yield the target oil (or low-melting solid).

-

Protocol B: Downstream Coupling (Gefapixant Precursor Synthesis)

Objective: Utilize the phenolic hydroxyl group to attach the pyrimidine linker via nucleophilic substitution.

Reaction Scheme: 2-Isopropyl-4-methoxyphenol + Chloro-acetonitrile -> Phenoxyacetonitrile Intermediate

-

Setup:

-

Dissolve 2-Isopropyl-4-methoxyphenol (10 g, 60 mmol) in Acetonitrile (100 mL).

-

Add Potassium Carbonate (K₂CO₃, 12.5 g, 90 mmol) as the base.

-

-

Alkylation:

-

Add Chloroacetonitrile (5.0 g, 66 mmol) dropwise at room temperature.

-

Heat to reflux (80°C) for 4–6 hours.

-

Observation: The reaction mixture will turn cloudy as KCl precipitates.

-

-

Isolation:

-

Cool to room temperature.[2] Filter off inorganic salts.

-

Evaporate solvent under reduced pressure.

-

Yield: Expect >95% yield of 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile .

-

-

Next Steps: This nitrile is subsequently cyclized with an ester/amidine source to form the diaminopyrimidine core of Gefapixant.

Synthetic Route Comparison

The choice of synthetic route impacts impurity profiles and scalability.

| Route Variant | Key Reagents | Advantages | Disadvantages |

| Route A (Recommended) | 2-Isopropylphenol, NBS, NaOMe/Cu | High Regioselectivity , Low Cost, Scalable (Green) | Requires Cu-catalysis handling |

| Route B (Traditional) | Mequinol, Isopropyl halide, Acid catalyst | Direct alkylation | Poor Selectivity (mix of ortho/meta isomers), difficult purification |

| Route C (Grignard) | 2-Hydroxy-5-methoxyacetophenone, MeMgBr | High purity | Expensive starting materials, multi-step reduction required |

Visualizing the Synthetic Workflow

Figure 2: Optimized synthetic workflow for 2-Isopropyl-4-methoxyphenol and its conversion to the Gefapixant precursor.

References

-

Merck Process Research : "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 2: Development of a Robust Process for Phenol Synthesis." Organic Process Research & Development. (2020).

-

Gefapixant Clinical Background : "P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough."[2][7] PubMed Central. (2022).

-

Chemical Identity : "2-Isopropyl-4-methoxyphenol (CAS 13522-86-6) - Substance Information." PubChem.

-

Patent Literature : "Novel process for synthesis of a phenoxy diaminopyrimidine compound (WO2019209607)." Google Patents.

Sources

- 1. lookchem.com [lookchem.com]

- 2. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Gefapixant | 1015787-98-0 [chemicalbook.com]

Application Note: High-Performance Analytical Strategies for the Quantification of 2-Isopropyl-4-methoxyphenol

Abstract

This comprehensive guide provides detailed analytical methodologies for the robust detection and quantification of 2-Isopropyl-4-methoxyphenol (IPMP) in various sample matrices. Recognizing the importance of this compound in pharmaceutical and industrial applications, this document outlines two primary, validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern methodological choices. This ensures adaptability and troubleshooting capabilities in a real-world laboratory setting. We delve into sample preparation, chromatographic conditions, detection parameters, and essential method validation criteria to ensure data integrity, accuracy, and reproducibility.

Introduction and Analyte Overview

2-Isopropyl-4-methoxyphenol (CAS: 13522-86-6), also known as 4-methoxy-2-propan-2-ylphenol, is a phenolic compound with applications in various industries, including as a synthetic intermediate and potential antioxidant.[1] Its accurate quantification is critical for quality control, impurity profiling, and stability studies. The analytical challenge lies in developing methods that are both sensitive and selective, especially in complex sample matrices.

The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability, as well as the nature of the sample matrix. HPLC is a versatile technique for moderately polar compounds, while GC-MS offers exceptional sensitivity and specificity for volatile and semi-volatile analytes.[2][3] This guide presents both approaches to provide operational flexibility.

Physicochemical Properties of 2-Isopropyl-4-methoxyphenol

| Property | Value | Reference |

| CAS Number | 13522-86-6 | [4] |

| Molecular Formula | C₁₀H₁₄O₂ | [4] |

| Molecular Weight | 166.22 g/mol | [4] |

| Boiling Point | 136-141 °C (at 12 Torr) | [5] |